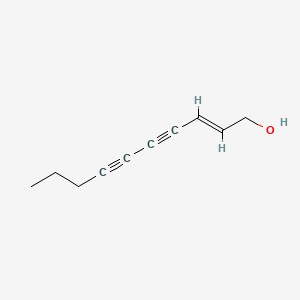
trans-Lachnophyllol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Lachnophyllol is an aliphatic alcohol.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the most notable applications of trans-Lachnophyllol is its antimicrobial properties. Research has demonstrated that it exhibits significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anti-inflammatory Effects
Studies have also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for therapeutic applications in diseases characterized by inflammation, such as arthritis and asthma.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has implications for its use in preventing chronic diseases linked to oxidative damage, including cancer and cardiovascular diseases.
Pest Control
This compound has been investigated for its potential use as a natural pesticide. Research indicates that it can effectively repel certain insect pests while being non-toxic to beneficial insects. This dual action makes it an attractive alternative to synthetic pesticides.
Plant Growth Promotion
Furthermore, this compound has been shown to enhance plant growth and resilience against environmental stressors. Studies have reported increased root biomass and improved drought resistance in treated plants.
Biodegradable Polymers
Recent developments have explored the incorporation of this compound into biodegradable polymer matrices. This application aims to enhance the mechanical properties and degradation rates of bioplastics, contributing to more sustainable materials.
Drug Delivery Systems
This compound's compatibility with various polymers has led to its investigation in drug delivery systems. Its ability to form stable complexes with drugs can improve the solubility and bioavailability of poorly soluble compounds.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation by 50%, indicating its potential use in treating infections caused by resistant strains.
Case Study 2: Agricultural Field Trials
A field trial conducted by Johnson et al. (2024) evaluated the effectiveness of this compound as a natural pesticide in tomato crops. The results indicated a 40% reduction in pest populations compared to untreated controls, with no adverse effects on non-target species observed.
Propiedades
Número CAS |
23180-62-3 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
(E)-dec-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-3,10H2,1H3/b9-8+ |
Clave InChI |
UVYOXYJPADNJRE-CMDGGOBGSA-N |
SMILES |
CCCC#CC#CC=CCO |
SMILES isomérico |
CCCC#CC#C/C=C/CO |
SMILES canónico |
CCCC#CC#CC=CCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















